molecular formula C19H24N4O4S B2499758 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-51-2

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2499758
CAS RN: 332103-51-2
M. Wt: 404.49
InChI Key: KCZDLRMVYSHLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on purine derivatives has demonstrated their versatility in the synthesis of compounds with significant biological activities. For example, Chłoń-Rzepa et al. (2004) described the synthesis and cardiovascular activity of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, highlighting their potential in addressing cardiovascular diseases (Chłoń-Rzepa et al., 2004). These findings underline the potential of modifying purine scaffolds to target specific biological pathways, suggesting that derivatives of the compound could be synthesized for similar purposes.

Antioxidant and Radical Scavenging Properties

Another aspect of scientific research applications involves exploring the antioxidant and radical scavenging properties of purine derivatives. The study by Han et al. (2007) on puerarin and its derivatives, for instance, provides insights into how modifications in the purine structure can enhance antioxidant capabilities, a principle that could be applied to the compound (Han et al., 2007).

Neuroprotective Potential

Furthermore, the neurotoxicity mitigation potential of purine derivatives, as explored by Jiang et al. (2004), who studied the reactions of tryptamine-4,5-dione with L-cysteine and other thiols, suggests that compounds like 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione could be engineered for neuroprotective effects (Jiang et al., 2004).

properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-propylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-4-9-28-19-20-16-15(17(25)21-18(26)22(16)3)23(19)10-13(24)11-27-14-8-6-5-7-12(14)2/h5-8,13,24H,4,9-11H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDLRMVYSHLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.